1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including methoxy, morpholine, and chromeno-pyrrole moieties. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method allows for the formation of the chromeno-pyrrole core structure with moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromeno-pyrrole core can be reduced under mild conditions to yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents (bromine or chlorine in the presence of a catalyst).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromeno-pyrrole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar methoxy and aromatic structures but differs in the triazole moiety.
5-(2,5-Dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylene]-1-[2-(4-morpholinyl)ethyl]-2,3-pyrrolidinedione: Contains similar methoxy and morpholine groups but has a different core structure.
Uniqueness
1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its chromeno-pyrrole core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse reactivity and potential bioactivity .
Properties
Molecular Formula |
C26H28N2O7 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O7/c1-31-16-5-7-20(33-3)19(14-16)23-22-24(29)18-6-4-17(32-2)15-21(18)35-25(22)26(30)28(23)9-8-27-10-12-34-13-11-27/h4-7,14-15,23H,8-13H2,1-3H3 |
InChI Key |
HISKEFOFCUNECV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
Origin of Product |
United States |
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